molecular formula C18H17NO2S B12927543 [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 62663-16-5

[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

Cat. No.: B12927543
CAS No.: 62663-16-5
M. Wt: 311.4 g/mol
InChI Key: VLPNSZPAYTZMNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Another approach involves the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of indole derivatives, including 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include:

Uniqueness

What sets 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid apart from other indole derivatives is its unique structure, which includes a thioacetic acid moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

62663-16-5

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H17NO2S/c1-11-8-9-12(2)16-15(11)18(22-10-14(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21)

InChI Key

VLPNSZPAYTZMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=C2SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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